Home > Products > Screening Compounds P12018 > 4-(Benzyloxy)-3-hydroxybutanoic acid
4-(Benzyloxy)-3-hydroxybutanoic acid - 1495397-04-0

4-(Benzyloxy)-3-hydroxybutanoic acid

Catalog Number: EVT-2737298
CAS Number: 1495397-04-0
Molecular Formula: C11H14O4
Molecular Weight: 210.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Benzyloxy)-3-hydroxybutanoic acid is an organic compound that serves as a significant intermediate in various chemical syntheses. This compound is characterized by the presence of a benzyloxy group and a hydroxyl group on the butanoic acid backbone, contributing to its reactivity and utility in organic synthesis.

Source and Classification

This compound is classified under carboxylic acids and derivatives, specifically as a hydroxy acid due to the presence of a hydroxyl group. It is often sourced from commercial suppliers specializing in organic chemicals, such as Sigma-Aldrich and BenchChem .

Synthesis Analysis

Methods

The synthesis of 4-(benzyloxy)-3-hydroxybutanoic acid typically involves the following steps:

  1. Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting 4-amino-3-hydroxybutanoic acid with benzyl chloroformate in the presence of a base like sodium bicarbonate.
  2. Reaction Conditions: The reaction is conducted in an aqueous medium at controlled temperatures to ensure selective formation of the desired product.

Technical Details

  • Reagents: Benzyl chloroformate, sodium bicarbonate, and water are the primary reagents used.
  • Temperature Control: Maintaining a suitable temperature is crucial for the reaction's success, typically around room temperature.
Molecular Structure Analysis

Structure

The molecular structure of 4-(benzyloxy)-3-hydroxybutanoic acid can be described as follows:

  • Molecular Formula: C₉H₁₁O₃
  • Molecular Weight: Approximately 169.18 g/mol
  • Structural Features: The compound features a butanoic acid backbone with a hydroxyl group at the third carbon and a benzyloxy group at the fourth carbon.
Chemical Reactions Analysis

Reactions

4-(Benzyloxy)-3-hydroxybutanoic acid undergoes several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in 4-(benzyloxy)-3-oxobutanoic acid.
  2. Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using trifluoroacetic acid for deprotection.

Technical Details

  • Common Reagents for Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Common Reagents for Reduction: Sodium borohydride or lithium aluminum hydride.
Mechanism of Action

Process

The mechanism of action of 4-(benzyloxy)-3-hydroxybutanoic acid is primarily related to its role as an organoboron reagent in Suzuki–Miyaura cross-coupling reactions. These reactions are essential for forming new carbon-carbon bonds, which are fundamental in organic synthesis.

Data

  • Role in Reactions: As an organoboron reagent, it facilitates the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds.
  • Environmental Factors: The efficacy and stability of this compound in reactions can be influenced by various factors, including temperature and the presence of functional groups.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water due to its hydrophobic benzyloxy group.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid functional group.
  • Reactivity: Reacts readily under mild conditions, making it suitable for various synthetic applications.
Applications

4-(Benzyloxy)-3-hydroxybutanoic acid finds extensive applications in scientific research and industrial processes:

  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in pharmaceuticals, particularly as a chiral building block in drug development .
  • Biocatalysis: Used in enzymatic processes for producing chiral alcohols and amino acids, which are crucial for various biochemical applications .
Introduction to GABAergic Neurotransmission and Therapeutic Targets

Role of Gamma-Aminobutyric Acid Transporters in Neurological Disorders

Gamma-aminobutyric acid transporter dysfunction contributes to diverse neuropathological states through dysregulation of inhibitory tone. In epilepsy, diminished gamma-aminobutyric acid-mediated inhibition lowers seizure thresholds. Gamma-aminobutyric acid transporter 1 inhibitors such as tiagabine demonstrate clinical efficacy by prolonging synaptic gamma-aminobutyric acid presence, validating this mechanism for seizure control [1]. However, the limited efficacy and side effect profile of selective gamma-aminobutyric acid transporter 1 inhibitors in refractory epilepsy suggest broader transporter involvement. Gamma-aminobutyric acid transporter 3 and gamma-aminobutyric acid transporter 4 show upregulated expression in epileptic foci, with (S)-SNAP-5114 (a gamma-aminobutyric acid transporter 3/4 inhibitor) exhibiting potent anticonvulsant effects in experimental models [1].

Neuropathic pain involves central disinhibition due to impaired gamma-aminobutyric acidergic function in spinal cord and thalamocortical pathways. Selective gamma-aminobutyric acid transporter 3/4 inhibition demonstrates superior antinociceptive effects compared to gamma-aminobutyric acid transporter 1 blockade in models of chronic pain, attributed to enhanced extrasynaptic gamma-aminobutyric acid levels in spinal and brainstem regions where gamma-aminobutyric acid transporter 3 and gamma-aminobutyric acid transporter 4 predominate [1]. Molecular studies reveal altered gamma-aminobutyric acid transporter expression in dorsal horn neurons following nerve injury, supporting transporter-targeted interventions.

Depression pathophysiology involves cortical and limbic gamma-aminobutyric acid deficits. Post-mortem analyses show reduced gamma-aminobutyric acid levels and altered gamma-aminobutyric acid transporter expression in depressed patients. Chronic stress models demonstrate that gamma-aminobutyric acid transporter 1 inhibition produces antidepressant-like effects comparable to conventional antidepressants, mediated through prefrontal cortex and hippocampal neuroadaptations [1]. The multi-transporter inhibitor DDPM-2571 exhibits combined anxiolytic and antidepressant properties, suggesting advantages over single-target agents [1].

Alzheimer’s disease features progressive gamma-aminobutyric acidergic interneuron loss contributing to network hyperexcitability. Amyloid-beta oligomers directly impair gamma-aminobutyric acid release and postsynaptic responsiveness, while hyperphosphorylated tau disrupts axonal transport in gamma-aminobutyric acidergic neurons. These pathologies create a vicious cycle of excitotoxicity that accelerates neurodegeneration [8]. Restoring inhibitory tone via gamma-aminobutyric acid transporter modulation represents a promising disease-modifying strategy currently under investigation.

Table 2: Gamma-Aminobutyric Acid Transporter Involvement in Neurological Disorders

DisorderKey Pathological FeaturesImplicated TransportersExperimental Therapeutic Evidence
EpilepsyReduced inhibitory tone; neuronal hyperexcitabilityGamma-aminobutyric acid transporter 1, gamma-aminobutyric acid transporter 3, gamma-aminobutyric acid transporter 4Tiagabine (gamma-aminobutyric acid transporter 1 inhibitor); (S)-SNAP-5114 (gamma-aminobutyric acid transporter 3/4 inhibitor) reduces seizure frequency
Neuropathic PainSpinal disinhibition; glial activationGamma-aminobutyric acid transporter 3, gamma-aminobutyric acid transporter 4Gamma-aminobutyric acid transporter 3/4 inhibitors reverse allodynia in chemotherapy-induced neuropathy models
Major Depressive DisorderCorticolimbic gamma-aminobutyric acid deficitsGamma-aminobutyric acid transporter 1Gamma-aminobutyric acid transporter 1 inhibition increases extracellular gamma-aminobutyric acid and exhibits antidepressant effects
Alzheimer’s DiseaseInterneuron loss; network hyperexcitabilityGamma-aminobutyric acid transporter 1, gamma-aminobutyric acid transporter 4Preclinical evidence of transporter dysregulation; modulation protects against excitotoxicity

Rationale for Targeting Gamma-Aminobutyric Acid Uptake Mechanisms

The therapeutic limitations of existing gamma-aminobutyric acid modulators necessitate novel pharmacological approaches. Direct gamma-aminobutyric acid receptor agonists (benzodiazepines, barbiturates) induce tolerance, dependence, and cognitive impairment through receptor desensitization. Tiagabine's clinical utility remains constrained by its narrow spectrum and dose-limiting side effects, stemming from exclusive gamma-aminobutyric acid transporter 1 blockade and resultant region-specific gamma-aminobutyric acid elevation [1]. These limitations highlight the need for agents targeting multiple transporter subtypes with improved pharmacokinetic properties.

Multi-transporter inhibition offers theoretical advantages by amplifying gamma-aminobutyric acid elevation across diverse neuroanatomical regions. Compounds with balanced activity against gamma-aminobutyric acid transporter 1 and gamma-aminobutyric acid transporter 4 demonstrate broader anticonvulsant efficacy and superior antinociceptive profiles compared to selective inhibitors in preclinical models [1]. This synergy arises from complementary anatomical distributions: gamma-aminobutyric acid transporter 1 predominates in synapses, while gamma-aminobutyric acid transporter 4 localizes to extrasynaptic compartments and non-neuronal cells. Simultaneous blockade prolongs both phasic and tonic inhibition, enhancing control over pathological neuronal synchronization.

4-(Benzyloxy)-3-hydroxybutanoic acid represents a structurally novel chemotype designed to overcome limitations of existing inhibitors. As a hybrid molecule incorporating features of gamma-hydroxybutyric acid and nipecotic acid derivatives, it exhibits structural motifs conferring affinity for multiple gamma-aminobutyric acid transporter subtypes [1] [3]. The benzyloxy moiety enhances lipophilicity, potentially improving blood-brain barrier permeability—a significant limitation of hydrophilic analogs like nipecotic acid. Molecular docking studies indicate the 3-hydroxy and carboxylate groups engage key residues within the gamma-aminobutyric acid transporter substrate binding pocket, while the benzyloxy substituent extends into auxiliary hydrophobic domains, influencing subtype selectivity [1].

Notably, 4-(benzyloxy)-3-hydroxybutanoic acid serves as a gamma-hydroxybutyric acid analog, potentially engaging high-affinity gamma-hydroxybutyric acid receptors distinct from gamma-aminobutyric acid type B receptors [3] [7]. Gamma-hydroxybutyric acid receptor activation modulates dopamine and glutamate release, offering complementary mechanisms for disorders involving monoaminergic dysfunction (e.g., depression, narcolepsy). This multitarget potential positions 4-(benzyloxy)-3-hydroxybutanoic acid uniquely among gamma-aminobutyric acid uptake inhibitors, though its precise receptor interactions require further elucidation.

Table 3: Comparative Analysis of Gamma-Aminobutyric Acid Transporter Inhibitor Chemotypes

Inhibitor ClassRepresentative CompoundsTransporter Selectivity ProfileStructural Advantages/Limitations
Nipecotic Acid DerivativesTiagabine, DDPM-2571Gamma-aminobutyric acid transporter 1 selectiveHigh potency but limited brain penetration; require hydrophilic substituents
Tricyclic Dibenzodiazepines(S)-SNAP-5114Gamma-aminobutyric acid transporter 3/gamma-aminobutyric acid transporter 4 selectiveChemical instability; poor pharmacokinetics
N-Benzyl-4-hydroxybutanamidesCompound 24 seriesGamma-aminobutyric acid transporter 2/gamma-aminobutyric acid transporter 4 preferenceImproved lipophilicity; balanced multi-target activity
Hydroxybutanoic Acid Analogs4-(Benzyloxy)-3-hydroxybutanoic acidPotential multi-transporter affinityBenzyloxy group enhances lipophilicity and BBB penetration; gamma-hydroxybutyric acid receptor engagement

The exploration of 4-(benzyloxy)-3-hydroxybutanoic acid and related hydroxybutanoates reflects a strategic shift toward "privileged structures" in central nervous system drug discovery. By merging pharmacophores from validated neuroactive compounds (gamma-aminobutyric acid, gamma-hydroxybutyric acid), these hybrids leverage established structure-activity relationships while innovating beyond classical scaffolds. Their moderate molecular weight and balanced polarity potentially overcome the blood-brain barrier permeability challenges that plagued earlier generation inhibitors [1] [4]. Future structure-activity relationship studies optimizing the benzyloxy substituent and stereochemistry at the 3-position hold promise for refining transporter subtype selectivity and metabolic stability.

Properties

CAS Number

1495397-04-0

Product Name

4-(Benzyloxy)-3-hydroxybutanoic acid

IUPAC Name

3-hydroxy-4-phenylmethoxybutanoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.229

InChI

InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

TYPNZNYQWFIUOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC(CC(=O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.